4-Amino-3-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl
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Description
4-Amino-3-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl (4-ATFMB) is an organic compound with a unique chemical structure. It is a trifluoromethoxy-substituted biphenyl derivative with an amino group at the 4-position. 4-ATFMB is an important building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other functional materials. It has been extensively studied due to its diverse applications and potential therapeutic benefits.
Scientific Research Applications
Synthesis and Material Properties
- Fluorinated Polyimides Synthesis : Novel diamine monomers similar to 4-Amino-3-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl have been used to synthesize various fluorinated polyimides. These polyimides demonstrate high solubility in organic solvents, low water absorption rates, low dielectric constants, and excellent thermal stability. They form tough transparent films with notable tensile strength and elasticity, suitable for various industrial applications (Banerjee et al., 2003).
- Organosoluble Polyimides : Another study synthesized organo-soluble fluorinated polyimides using a monomer similar to 4-Amino-3-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl, exhibiting good solubility, thermal stability, and transparency in the visible light region. These properties make them suitable for microelectronics fabrication (Wu et al., 2005).
Chemical Synthesis and Characterization
- Synthesis of Aromatic Diamine Monomers : Aromatic diamine monomers, related to 4-Amino-3-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl, have been synthesized and characterized. These monomers contribute to the development of light-colored fluorinated polyimides with improved solubility, reduced color intensity, and desirable thermal properties, suitable for advanced material applications (Yang et al., 2006).
Biological Activity
- Cancer Cell Inhibition : A compound structurally related to 4-Amino-3-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl demonstrated significant inhibition of cancer cell proliferation, highlighting its potential in cancer research and therapeutic applications (Lu et al., 2017).
Environmental Applications
- PCB Degradation : A study on a hybrid strain capable of degrading polychlorinated biphenyls (PCBs) used biphenyl-related structures, which could have implications for environmental remediation and reducing PCB toxicity (Suenaga et al., 1999).
properties
IUPAC Name |
2-(trifluoromethoxy)-4-[2-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)10-4-2-1-3-9(10)8-5-6-11(21)12(7-8)22-14(18,19)20/h1-7H,21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPPTTFWSAKJLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)OC(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl |
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